molecular formula C16H16O4 B1313580 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone CAS No. 61270-14-2

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone

Cat. No.: B1313580
CAS No.: 61270-14-2
M. Wt: 272.29 g/mol
InChI Key: MZMMSGMNUYIFQT-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone (CAS 61270-14-2) is a hydroxyacetophenone derivative featuring a phenoxyethoxy substituent at the 6-position of the phenolic ring. The phenoxyethoxy group introduces steric bulk and electron-donating characteristics, influencing its reactivity and physicochemical properties .

Properties

IUPAC Name

1-[2-hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12(17)16-14(18)8-5-9-15(16)20-11-10-19-13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMMSGMNUYIFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493726
Record name 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61270-14-2
Record name 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone involves several steps. One common method includes the reaction of 2-hydroxyacetophenone with 2-phenoxyethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenoxyethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions

Scientific Research Applications

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{2-Hydroxy-6-[3-(Pyrrol-1-yl)propoxy]phenyl}ethanone
  • Substituent : 3-(Pyrrol-1-yl)propoxy.
  • Synthesis: Reacting 2,6-dihydroxyacetophenone with 1-bromo-3-(pyrrol-1-yl)propane under argon, yielding a 59% product .
  • Properties : Crystallizes as white plates (triclinic, space group P1) with weak C–H···C interactions . The pyrrole group enhances π-conjugation, making it suitable for conductive polymers and electrochemical sensors .
1-[2-Hydroxy-6-(3-Phenylpropoxy)phenyl]ethanone
  • Substituent : 3-Phenylpropoxy.
  • Synthesis: Using 1-bromo-3-phenylpropane with 2,6-dihydroxyacetophenone in acetone (54% yield) .
1-[2-Hydroxy-6-(Methoxymethoxy)phenyl]ethanone
  • Substituent : Methoxymethoxy.
  • Synthesis: Methoxymethyl chloride with 2,6-dihydroxyacetophenone in DMF (60–85% yield) .
  • Properties: Forms a light yellow oil, suggesting lower crystallinity. The electron-withdrawing methoxymethoxy group may reduce ligand-binding efficacy compared to phenoxyethoxy.
1-[2-Hydroxy-6-(2-Propenyloxy)phenyl]ethanone
  • Substituent : 2-Propenyloxy.
  • Properties: The propenyl group offers reactivity for polymerization, a feature absent in the phenoxyethoxy variant .

Structural and Functional Implications

Compound Substituent Electronic Effects Key Applications
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone 2-Phenoxyethoxy Moderate electron-donating Ligand precursor, coordination chemistry
1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone 3-(Pyrrol-1-yl)propoxy Strong π-conjugation Conductive polymers, electrochemical sensors
1-[2-Hydroxy-6-(methoxymethoxy)phenyl]ethanone Methoxymethoxy Electron-withdrawing Intermediate for functionalized ligands
1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethanone 3-Methylbutoxy Steric hindrance Improved lipid solubility

Physical Properties and Crystallography

  • Crystallinity: The pyrrole-containing analog exhibits defined triclinic packing due to intermolecular C–H···C interactions , whereas methoxymethoxy derivatives remain amorphous (oil form) .
  • Melting Points: Not explicitly reported for this compound. Comparable compounds like 1-[2-Hydroxy-6-methylphenyl]ethanone melt at 59–60°C , suggesting substituent chains may lower melting points.

Biological Activity

1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone, also known by its chemical structure and CAS number 61270-14-2, has garnered interest in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈O₄. The compound features a phenolic ring with a hydroxy group and an ether linkage, which may enhance its solubility and biological activity compared to structurally similar compounds.

Property Value
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
Functional GroupsHydroxy, Ether

The biological activity of this compound is attributed to its ability to interact with specific molecular targets.

  • Antimicrobial Activity : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. This mechanism has been observed in various studies where related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival. For instance, studies have indicated that similar compounds can influence the expression of genes associated with cancer cell survival .

Antimicrobial Studies

Several studies have evaluated the antimicrobial properties of this compound:

  • In vitro Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics.
  • Mechanistic Insights : The compound's ability to disrupt bacterial membranes was confirmed through membrane integrity assays, highlighting its potential as a novel antimicrobial agent .

Anticancer Studies

Research has also focused on the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies using leukemia cell lines demonstrated that this compound induces apoptosis at micromolar concentrations. The IC50 values for these effects were found to be within a promising range for therapeutic applications.
  • Gene Expression Analysis : Further investigations revealed that treatment with this compound alters the expression of genes involved in apoptosis and cell cycle regulation, suggesting a multifaceted mechanism of action against cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the efficacy of this compound against common pathogens. The compound showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like ampicillin, indicating its potential as an effective alternative treatment .

Case Study 2: Cancer Cell Line Response

A study involving multiple cancer cell lines assessed the cytotoxic effects of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptotic activity observed at higher concentrations. This suggests that the compound could be further developed as a chemotherapeutic agent .

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